molecular formula C30H22ClFN2O2S B11619808 [3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

[3-(4-chlorophenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone

Cat. No.: B11619808
M. Wt: 529.0 g/mol
InChI Key: XFRSXAFAHXIXAV-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes chlorophenyl, fluorophenyl, and thienylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE include:

Uniqueness

What sets 3-(4-CHLOROPHENYL)-11-(4-FLUOROPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H22ClFN2O2S

Molecular Weight

529.0 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(4-fluorophenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H22ClFN2O2S/c31-21-11-7-18(8-12-21)20-16-24-28(26(35)17-20)29(19-9-13-22(32)14-10-19)34(30(36)27-6-3-15-37-27)25-5-2-1-4-23(25)33-24/h1-15,20,29,33H,16-17H2

InChI Key

XFRSXAFAHXIXAV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)F)C(=O)C5=CC=CS5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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